![molecular formula C21H21N3O5 B2540645 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid CAS No. 309924-00-3](/img/structure/B2540645.png)

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

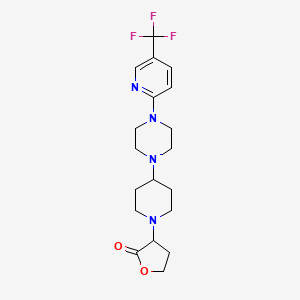

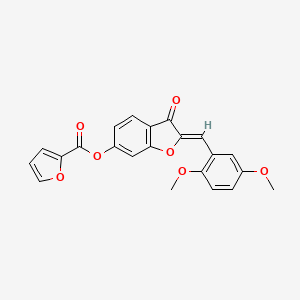

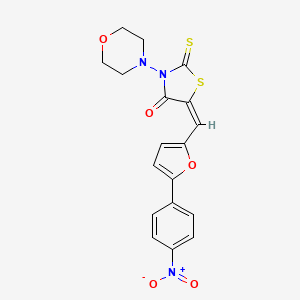

The compound 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a morpholine ring and a dioxopyrrolidinyl benzoic acid moiety. Morpholine derivatives are known to interact with various biological targets, such as GABA(B) receptors, as seen in the study of morpholin-2-yl-phosphinic acids, which were found to be potent GABA(B) receptor antagonists in rat brain .

Synthesis Analysis

The synthesis of related morpholine-containing compounds typically involves multi-step reactions, including condensation and nucleophilic substitution. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for biologically active compounds, was achieved through a sequence of rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized, indicating the potential for diverse synthetic routes and modifications .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with the potential for various functional groups to be attached to the morpholine ring. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, showing a monoclinic system with specific space group parameters . This suggests that the molecular structure of the compound could also be characterized by X-ray crystallography to determine its precise geometry.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. For example, the compound 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one was synthesized and characterized by various spectroscopic methods, indicating the importance of such techniques in determining the properties of these compounds . Furthermore, compounds with a naphthalimide moiety connected to a benzamide, similar in structure to the benzoic acid moiety in the compound of interest, showed luminescent properties and formed nano-aggregates with enhanced emission in aqueous-DMF solution .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

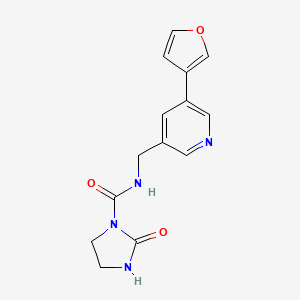

Polycyclic Imidazolidinones Synthesis : A study by Zhengbo Zhu et al. (2017) highlights the synthesis of polycyclic imidazolidinone derivatives through redox-annulations involving α-ketoamides and cyclic secondary amines, including morpholine. This method showcases the versatility of morpholine in facilitating catalytic transformations to produce complex organic structures with significant yields (Zhengbo Zhu et al., 2017).

Biodegradable Polyesteramides : Research by P. J. I. Veld et al. (1992) presents the synthesis of polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. These compounds, obtained through ring-opening copolymerization, are notable for their potential in creating materials with specific functional properties, indicating the chemical flexibility of morpholine-based structures (P. J. I. Veld et al., 1992).

Hydrogen-Bonded Polymeric Structures : Graham Smith and D. Lynch (2016) explored the morpholinium salts of various benzoic acid analogues, revealing the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. This study underlines the role of morpholine in stabilizing complex molecular architectures through hydrogen bonding (Graham Smith & D. Lynch, 2016).

Photocycloaddition Reactions : The work by Christiane van Wolven et al. (2006) on photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, involving morpholine, emphasizes the utility of morpholine in photochemical synthesis to produce oxetanes, a class of oxygen-containing heterocycles. This showcases the reactivity of morpholine in complex cycloaddition reactions (Christiane van Wolven et al., 2006).

Propriétés

IUPAC Name |

3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-19-13-18(20(26)24(19)17-3-1-2-14(12-17)21(27)28)22-15-4-6-16(7-5-15)23-8-10-29-11-9-23/h1-7,12,18,22H,8-11,13H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJKJLXNOOVERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)

![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)

![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)